Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a chemical compound that belongs to the class of azepines, which are seven-membered ring compounds containing nitrogen. This specific azepine derivative is characterized by a tetrahydro structure, indicating that it contains four hydrogenated carbon atoms in the ring. The compound is notable for its potential applications in pharmaceuticals and organic synthesis.
Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can be classified as:
The synthesis of methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate typically involves cyclization reactions that form the azepine ring structure. One common method is through the reaction of suitable precursors such as amino acids or their derivatives with carbonyl compounds under specific conditions that promote cyclization.
A high-yielding synthesis method includes a multi-step process where starting materials undergo transformations such as alkylation and cyclization. For example, one method involves the use of a palladium catalyst for the coupling reactions that lead to the formation of the azepine structure . The reaction conditions are often optimized for temperature and solvent to maximize yield and purity.
Key structural data include:
Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can participate in various chemical reactions typical for azepines. These include:
Reactions are often conducted under controlled conditions to prevent side reactions. For instance, nucleophilic substitutions may require specific solvents and temperatures to ensure optimal yields .
The mechanism of action for methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate primarily revolves around its ability to interact with biological receptors or enzymes. Its azepine structure allows it to mimic or inhibit natural substrates in biochemical pathways.
Preliminary studies suggest that derivatives of this compound may exhibit activity against certain biological targets like receptors involved in neurotransmission or inflammation . Further research is necessary to elucidate specific pathways and mechanisms.
The physical properties of methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate include:
Chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often used to characterize this compound further .
Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate has several scientific uses:
Research into its applications continues to expand as new methods of synthesis and analysis are developed.
The construction of the partially unsaturated seven-membered azepine ring in Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate (CAS 106375-89-7) primarily exploits intramolecular cyclization of linear precursors. A pivotal approach involves ring-closing metathesis (RCM) of α,ω-diene systems catalyzed by Grubbs-type complexes. For example, treatment of N-allyl-δ-aminohex-5-enoate derivatives with 5 mol% Grubbs catalyst generates the 2,3,4,5-tetrahydro-1H-azepine core in dichloromethane at 40°C, achieving yields exceeding 70% . This method benefits from functional group tolerance and operational simplicity.
Alternative routes include lactamization pathways, where ε-amino esters undergo base-mediated cyclization under high dilution to minimize oligomerization. The resulting lactam is subsequently dehydrogenated using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to introduce the endocyclic double bond. Critical to this sequence is the in situ protection of the amine as a carbamate (e.g., methyl carbamate), which directs regioselectivity during ring closure [7]. Ring contraction side reactions—common in azepine synthesis—are minimized by electron-withdrawing groups like the N-carbomethoxy unit, which stabilizes the ring geometry .
Table 1: Cyclization Methods for Azepine Core Assembly
Method | Catalyst/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Ring-Closing Metathesis | Grubbs I (5 mol%), DCM, 40°C | N-Allyl-δ-aminohex-5-enoate | 70–85% |
Lactamization/Dehydrogenation | NaH, toluene, reflux; DDQ oxidation | ε-N-Carbomethoxy amino ester | 50–65% |
Nitrene Insertion | PhI(OAc)₂, Rh₂(OAc)₄, benzene | Aryl diazo compound | 30–45% |
Palladium catalysis enables critical carbon-carbon and carbon-heteroatom bond formations during precursor synthesis. Direct arylation of heterocyclic intermediates streamlines access to substituted azepines. Using Pd(OAc)₂/2-(dicyclohexylphosphino)biphenyl catalysts, aryl chlorides couple with azepinone derivatives at the C3 position in toluene at 100°C. Electron-deficient aryl chlorides exhibit superior reactivity, achieving yields of 60–80% with minimal byproducts [5].
Carbonylative cascades further expand functionalization options. o-Haloanilines undergo Pd-catalyzed carbonylation with heterocumulenes (e.g., isocyanates) at 70–100°C under 1 atm CO pressure, generating quinazolinone intermediates that rearrange to C-functionalized azepines. Optimized conditions (Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane, K₂CO₃) suppress decarbonylation side reactions [7]. Recent innovations include tandem amination/cyclization of allenynes under Cu(I) catalysis, where Pd(0) species generated in situ facilitate both amine addition and ring closure [4].
While the parent Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate lacks stereocenters, its saturated analogues require enantioselective strategies. Chiral auxiliary-mediated cyclization employs R- or S-phenylglycinol derivatives tethered to linear precursors. Diastereoselective ring closure (e.g., via Michael addition) yields enantiomerically enriched tetrahydroazepines (>90% ee), followed by auxiliary cleavage .
Catalytic asymmetric hydrogenation of the Δ4,5 double bond using Ir-(R,R)-f-binaphane complexes achieves up to 95% ee at 50 bar H₂. This method faces substrate-directed stereoselectivity challenges due to conformational flexibility of the seven-membered ring. Alternative routes include enzymatic resolution of racemic N-carbomethoxyazepinones using Pseudomonas fluorescens lipase, which selectively hydrolyzes one enantiomer (E > 200) .
Efficient synthesis leverages domino reactions combining 3–4 transformations in one pot. A notable cascade involves:
Optimization revealed that 10 mol% Cu(MeCN)₄PF₆ in 1,4-dioxane at 70°C drives the sequence to completion in 6 hours, yielding 65% Methyl 1-(carbomethoxy)-3-trifluoromethylazepine-2-carboxylate without isolating intermediates. Key to success is the substrate geometry control, where the allenynyl tether length dictates 7- vs. 5-membered ring formation [4] [7].
Table 2: Reaction Cascades for Azepine Synthesis
Cascade Sequence | Critical Step | Yield | Byproduct Control |
---|---|---|---|
Allenyne hydroamination → Pd cyclization | Cu(I)/Pd(0) dual catalysis | 65% | Low (<5%) |
Diazoketone insertion → Lactamization | Rh₂(OAc)₄-mediated C–H activation | 58% | Requires high dilution |
Urea formation → Carbonylation → Cyclization | Pd-catalyzed CO insertion | 72% | Optimized CO pressure (1 atm) |
Large-scale production prioritizes atom economy and waste reduction. Solvent-free RCM using immobilized Grubbs-Hoveyda catalysts on silica enables azepine ring formation at 50°C with catalyst recycling (5 cycles, <5% activity loss). This eliminates dichloromethane and reduces metal residues to <2 ppm [6].
Continuous flow carbonylation integrates Pd-catalyzed aminocarbonylation with membrane separation. Using supercritical CO₂ as both solvent and reagent, residence times under 10 minutes afford 95% conversion with >99% regioselectivity. The system’s closed-loop design recovers 98% palladium and minimizes toxic CO handling [7]. Recent advances employ biocatalytic desymmetrization of meso-azepine precursors using engineered transaminases, achieving 99% ee while replacing heavy-metal reductants .
Process metrics demonstrate sustainability gains: E-factors (kg waste/kg product) dropped from 120 (batch) to 15 (continuous flow), and PMI (process mass intensity) improved 4-fold via solvent/energy optimization. Industrial batches (Sigma-Aldrich) now achieve 95% purity without chromatography [3] [6].
CAS No.: 112484-85-2
CAS No.: 10606-14-1